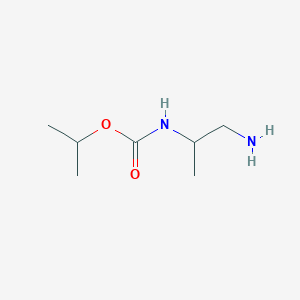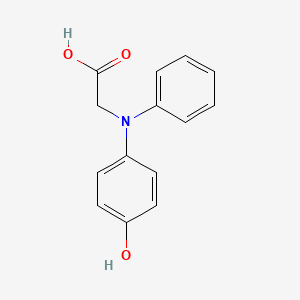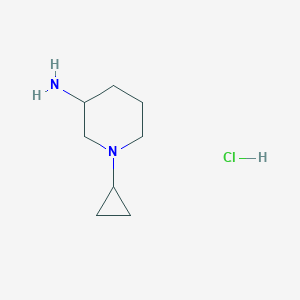
1-Cyclopropylpiperidin-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-1-Cyclopropyl-3-piperidinamine Hydrochloride is a compound known for its significant applications in the pharmaceutical industry. This compound is characterized by its piperidine and amine functional groups, making it a valuable chiral building block in the synthesis of various drugs. It is commonly used in the development of antiviral and antipsychotic agents due to its high selectivity and potency in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-Cyclopropyl-3-piperidinamine Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclopropylamine and piperidine derivatives, followed by hydrochloride salt formation. The reaction conditions often require specific temperatures and pH levels to ensure the desired stereochemistry and yield .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride form. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (3R)-1-Cyclopropyl-3-piperidinamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(3R)-1-Cyclopropyl-3-piperidinamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential in developing antiviral and antipsychotic drugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3R)-1-Cyclopropyl-3-piperidinamine Hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It may inhibit or activate certain pathways, leading to therapeutic effects. For instance, it may interact with neurotransmitter receptors in the brain, modulating their activity and resulting in antipsychotic effects .
Comparison with Similar Compounds
- ®-3-Piperidinamine Dihydrochloride
- ®-3-Aminopiperidine Dihydrochloride
- Piperidine Derivatives
Comparison: (3R)-1-Cyclopropyl-3-piperidinamine Hydrochloride is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more selective and potent in certain biological systems compared to other piperidine derivatives. Its specific stereochemistry also enhances its interaction with molecular targets, making it a valuable compound in drug development .
Properties
Molecular Formula |
C8H17ClN2 |
|---|---|
Molecular Weight |
176.69 g/mol |
IUPAC Name |
1-cyclopropylpiperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C8H16N2.ClH/c9-7-2-1-5-10(6-7)8-3-4-8;/h7-8H,1-6,9H2;1H |
InChI Key |
AVZYWMQDLDCCRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2CC2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





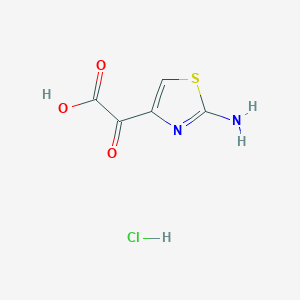
![4,5-Dihydrobenzo[d]thiazol-2-amine](/img/structure/B13850092.png)
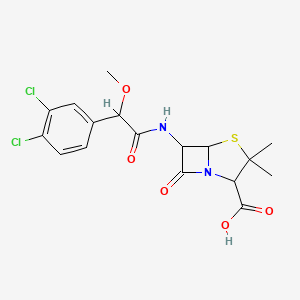
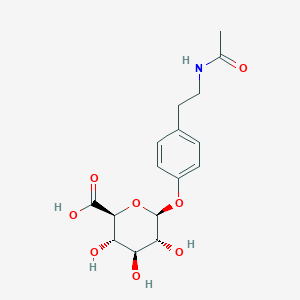
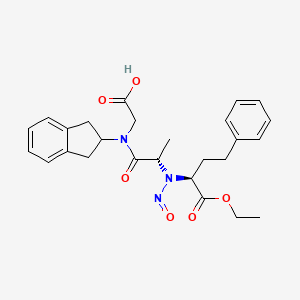

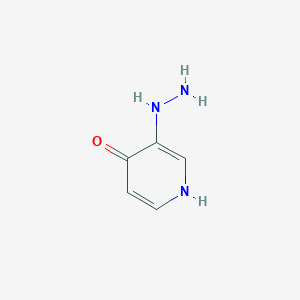
![[(3S,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B13850127.png)
